(4-Pyrimidin-2-ylphenyl)methanol
Overview
Description
(4-Pyrimidin-2-ylphenyl)methanol: is an organic compound with the molecular formula C₁₁H₁₀N₂O and a molecular weight of 186.21 g/mol . It is characterized by a pyrimidine ring attached to a phenyl group, which is further connected to a methanol group. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Pyrimidin-2-ylphenyl)methanol typically involves the reaction of 4-bromopyrimidine with phenylboronic acid in the presence of a palladium catalyst . The reaction proceeds through a Suzuki coupling reaction , followed by reduction using sodium borohydride to yield the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (4-Pyrimidin-2-ylphenyl)methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: It can participate in substitution reactions, particularly at the pyrimidine ring, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Sodium borohydride and are frequently used reducing agents.
Substitution: Reagents such as and are used under appropriate conditions to achieve substitution.
Major Products Formed:
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of alcohols and other reduced derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: (4-Pyrimidin-2-ylphenyl)methanol is used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Medicine: While not directly used as a therapeutic agent, this compound serves as a precursor in the synthesis of potential pharmaceutical compounds.
Industry: In industrial applications, this compound is used in the development of new materials and as an intermediate in the production of various chemicals.
Mechanism of Action
The mechanism of action of (4-Pyrimidin-2-ylphenyl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrimidine ring can form hydrogen bonds and π-π interactions with target molecules, influencing their activity and function. The methanol group can also participate in hydrogen bonding, further stabilizing the interactions.
Comparison with Similar Compounds
- (4-Pyrimidin-2-ylphenyl)ethanol
- (4-Pyrimidin-2-ylphenyl)amine
- (4-Pyrimidin-2-ylphenyl)acetic acid
Uniqueness: (4-Pyrimidin-2-ylphenyl)methanol is unique due to the presence of the methanol group, which imparts specific chemical properties and reactivity. Compared to its analogs, it offers distinct hydrogen bonding capabilities and solubility characteristics, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
(4-pyrimidin-2-ylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-8-9-2-4-10(5-3-9)11-12-6-1-7-13-11/h1-7,14H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNFHGGALVZZAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=CC=C(C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00575440 | |
Record name | [4-(Pyrimidin-2-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00575440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100806-78-8 | |
Record name | [4-(Pyrimidin-2-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00575440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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